
13,14-dihydro-15-keto Prostaglandin D1
Overview
Description
13,14-dihydro-15-keto Prostaglandin D1: 13,14-dihydro-15-keto PGD1 ) is a theoretical metabolite within the prostaglandin family. Although it has not been isolated as a natural product, it is derived from dihomo-γ-linolenic acid (DGLA) and is closely related to other prostaglandins. Notably, it serves as an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml—approximately one-tenth as potent as PGD2 .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto Prostaglandin D1 is ADP-induced platelet aggregation in humans . This compound acts as an inhibitor of this process, with an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .
Mode of Action
This compound interacts with its targets by inhibiting the process of ADP-induced platelet aggregation . This results in a decrease in the aggregation of platelets, which plays a crucial role in blood clotting.
Biochemical Pathways
The compound is a theoretical metabolite of PGD1 via the 15-hydroxy prostaglandin dehydrogenase metabolic pathway . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is a theoretical metabolite of pgd1 , suggesting that it may be produced in the body from PGD1 through metabolic processes.
Result of Action
The primary molecular effect of this compound is the inhibition of ADP-induced platelet aggregation . This can potentially influence the process of blood clotting, as platelet aggregation is a key step in the formation of blood clots.
Biochemical Analysis
Biochemical Properties
13,14-dihydro-15-keto Prostaglandin D1 plays a role in biochemical reactions primarily as an inhibitor of ADP-induced platelet aggregation. This inhibition occurs through interactions with specific enzymes and proteins involved in the platelet aggregation pathway. The compound interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which is responsible for its metabolic conversion from Prostaglandin D1 . Additionally, it affects the activity of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, particularly those involved in platelet aggregation. The compound affects gene expression related to inflammatory responses and cellular metabolism. By inhibiting platelet aggregation, this compound can potentially reduce the risk of thrombotic events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of 15-hydroxyprostaglandin dehydrogenase, inhibiting its activity and preventing the conversion of Prostaglandin D1 to its inactive form . This inhibition leads to an accumulation of Prostaglandin D1, which in turn affects platelet aggregation and inflammatory responses. The compound also modulates the activity of cyclooxygenase enzymes, further influencing prostaglandin biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on platelet aggregation for several months, although its potency may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may induce toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to prostaglandin biosynthesis. It is metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Prostaglandin D1 to its inactive form . This metabolic pathway is crucial for regulating the levels of active prostaglandins in the body. The compound also interacts with cyclooxygenase enzymes, influencing the overall metabolic flux of prostaglandins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on platelet aggregation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in prostaglandin metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where cyclooxygenase enzymes are abundant . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
Preparation Methods
As a theoretical compound, 13,14-dihydro-15-keto PGD1 has not been synthesized or produced industrially. its potential synthetic routes and reaction conditions would involve modifications of existing prostaglandin structures. Unfortunately, specific methods for its preparation remain unreported.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Given its keto functionality, likely undergoes oxidation reactions.
Reduction: Reduction reactions could occur, converting the keto group to a hydroxyl group.
Substitution: Substitution reactions may involve functional group modifications.
Oxidation: Oxidizing agents (e.g., peroxides, chromates).
Reduction: Reducing agents (e.g., hydrides, metal catalysts).
Substitution: Nucleophiles (e.g., Grignard reagents, alkyl halides).
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the starting materials used.
Scientific Research Applications
13,14-Dihydro-15-keto Prostaglandin D1 exhibits several biological activities that are crucial for understanding its applications:
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses, potentially by influencing the production of other prostaglandins and lipid mediators. For instance, it is involved in the regulation of prostaglandin D2 and E2 levels during inflammatory processes .
- Role in Reproductive Health : Studies indicate that this compound may play a significant role in reproductive physiology by influencing endometrial prostanoid profiles, which are critical for implantation and maintenance of pregnancy .
- Cancer Research : There is emerging evidence that this compound may have implications in cancer biology. Its structural analogs have been studied for their ability to inhibit signaling pathways associated with tumor growth and progression, such as the STAT3 signaling pathway .
Inflammation Studies
Research has highlighted the compound's potential to alter inflammatory mediator profiles. In models of tendon overuse, increased levels of this compound were observed alongside other inflammatory markers, suggesting its role in resolving inflammation . This positions the compound as a candidate for further investigation in inflammatory diseases.
Cancer Therapeutics
The inhibition of cancer cell proliferation by prostaglandins has been a focal point in cancer research. This compound's analogs have demonstrated the ability to suppress key signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit STAT3 activity, which is crucial for various cancers . This suggests a possible application in developing anticancer therapies.
Reproductive Health Research
The compound's influence on prostaglandin profiles in the endometrium makes it relevant for studies on infertility and reproductive health. Its role in modulating the effects of other prostaglandins could provide insights into conditions such as recurrent miscarriage and implantation failure .
Case Studies
Comparison with Similar Compounds
While 13,14-dihydro-15-keto PGD1 is unique due to its specific keto position, it shares similarities with other prostaglandins, including PGD2 and other D-series metabolites.
Biological Activity
13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a metabolite derived from Prostaglandin D1 (PGD1) through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase. This compound is part of the D-series of prostaglandins and exhibits significant biological activity, particularly in the context of platelet aggregation and cardiovascular health. Despite its potential implications, research on 13,14-dihydro-15-keto PGD1 is relatively limited.
Chemical Structure and Formation
13,14-Dihydro-15-keto PGD1 is formed via the oxidation of PGD1, where the 15-hydroxy group is converted into a ketone. This transformation is facilitated by the enzyme 15-hydroxy prostaglandin dehydrogenase, which plays a crucial role in prostaglandin metabolism. The structural formula can be represented as follows:
Inhibition of Platelet Aggregation
One of the most notable biological activities of 13,14-dihydro-15-keto PGD1 is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property is particularly significant in the context of thrombotic diseases. The compound has an IC50 value of approximately 320 ng/ml , indicating that it is about ten times less potent than its precursor, PGD2. The inhibition mechanism involves interaction with specific enzymes and proteins in the platelet aggregation pathway.
The primary target for 13,14-dihydro-15-keto PGD1 is the ADP-induced pathway of platelet aggregation. By inhibiting this process, the compound can potentially mitigate risks associated with thrombosis and cardiovascular diseases. The biochemical pathways involved include:
- Interaction with 15-hydroxy prostaglandin dehydrogenase : This enzyme not only facilitates the conversion from PGD1 but also influences the activity of other prostaglandins.
- Modulation of cellular signaling pathways : The compound affects gene expression related to inflammatory responses and cellular metabolism.
Case Studies
While direct studies on 13,14-dihydro-15-keto PGD1 are sparse, related research provides insights into its effects:
- Thrombotic Conditions : In vitro studies have shown that compounds similar to 13,14-dihydro-15-keto PGD1 can significantly reduce platelet aggregation in response to ADP.
- Metabolic Pathways : Research indicates that variations in metabolic enzyme activity may affect the transformation rates and biological efficacy of related prostaglandins .
Comparative Analysis with Other Prostaglandins
The following table summarizes key differences between 13,14-dihydro-15-keto PGD1 and other related prostaglandins:
Compound | IC50 (ng/ml) | Primary Activity | Source |
---|---|---|---|
13,14-Dihydro-15-keto PGD1 | 320 | Inhibits ADP-induced platelet aggregation | Metabolite of PGD1 |
Prostaglandin D2 (PGD2) | ~30 | Induces sleep; modulates inflammation | Natural product |
Prostaglandin E2 (PGE2) | ~100 | Promotes inflammation; regulates fever | Natural product |
Properties
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.